molecular formula C14H15N3OS B5146733 7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile CAS No. 5212-11-3

7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

Cat. No. B5146733
CAS RN: 5212-11-3
M. Wt: 273.36 g/mol
InChI Key: RGDSOSNQOHOLIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azaspiro compounds, including those structurally similar to “7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile”, have been synthesized through various methods. One common approach involves the cyclization reactions of precursor molecules, such as the synthesis of 8-oxa-2-azaspiro[4.5]decane systems, which may offer insights into the synthesis of the target compound (Ogurtsov & Rakitin, 2020). These methodologies typically involve stepwise reactions under specific conditions to achieve the desired spirocyclic framework.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by their spirocyclic framework, where a nitrogen atom is incorporated within the ring system. This structural motif imparts unique spatial arrangements and properties to the molecule. Studies on similar compounds, like the conformational analysis of azaspiro[4.5]decane derivatives, provide valuable information on their three-dimensional arrangement and potential chemical behavior (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Reactions and Properties

Azaspiro compounds are known for their reactivity towards various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of functional groups such as the allylthio moiety in “7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile” can influence its reactivity, making it a candidate for further functionalization and application in synthesis (Rashevskii et al., 2020).

properties

IUPAC Name

7-oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-7-19-13-11(9-16)14(5-3-4-6-14)10(8-15)12(18)17-13/h2,10H,1,3-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDSOSNQOHOLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385367
Record name 7-oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile

CAS RN

5212-11-3
Record name 7-oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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